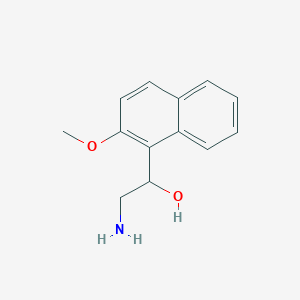
3-(4-Nitrophenyl)oxolane-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Nitrophenyl)oxolane-2,5-dione is a chemical compound with the molecular formula C₁₀H₇NO₅ It is known for its unique structure, which includes a nitrophenyl group attached to an oxolane-2,5-dione ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)oxolane-2,5-dione typically involves the reaction of 4-nitrophenylacetylene with carbon dioxide under specific conditions. The reaction is catalyzed by a suitable catalyst, often involving transition metals. The process can be summarized as follows:
Starting Materials: 4-nitrophenylacetylene and carbon dioxide.
Catalyst: Transition metal catalyst (e.g., palladium or nickel complexes).
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes:
Raw Material Handling: Ensuring the availability and purity of 4-nitrophenylacetylene and carbon dioxide.
Catalyst Preparation: Preparing and activating the transition metal catalyst.
Reaction Control: Monitoring temperature, pressure, and reaction time to achieve optimal conversion rates.
Product Isolation: Using techniques such as crystallization or chromatography to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Nitrophenyl)oxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-(4-aminophenyl)oxolane-2,5-dione.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation Products: Various oxidized derivatives depending on the reaction conditions.
Reduction Products: 3-(4-aminophenyl)oxolane-2,5-dione.
Substitution Products: Compounds with different functional groups replacing the nitro group.
Wissenschaftliche Forschungsanwendungen
3-(4-Nitrophenyl)oxolane-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4-Nitrophenyl)oxolane-2,5-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The oxolane-2,5-dione ring structure also plays a crucial role in its chemical behavior, allowing it to act as a versatile intermediate in different reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Aminophenyl)oxolane-2,5-dione: Formed by the reduction of 3-(4-Nitrophenyl)oxolane-2,5-dione.
3-(4-Methylphenyl)oxolane-2,5-dione: A similar compound with a methyl group instead of a nitro group.
3-(4-Chlorophenyl)oxolane-2,5-dione: Contains a chlorine atom in place of the nitro group.
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from its analogs.
Eigenschaften
CAS-Nummer |
39243-36-2 |
|---|---|
Molekularformel |
C10H7NO5 |
Molekulargewicht |
221.17 g/mol |
IUPAC-Name |
3-(4-nitrophenyl)oxolane-2,5-dione |
InChI |
InChI=1S/C10H7NO5/c12-9-5-8(10(13)16-9)6-1-3-7(4-2-6)11(14)15/h1-4,8H,5H2 |
InChI-Schlüssel |
FCICNAVPTWAZJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)OC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid](/img/structure/B15324578.png)
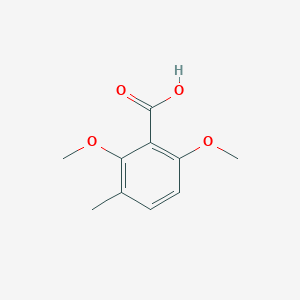
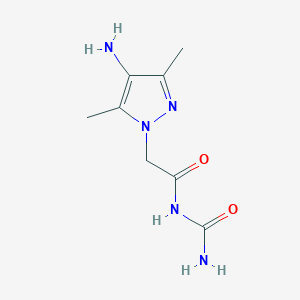
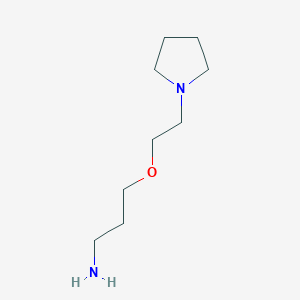
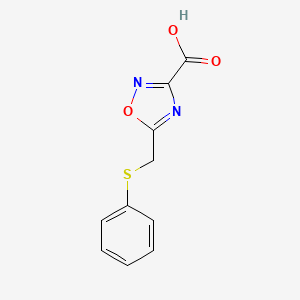
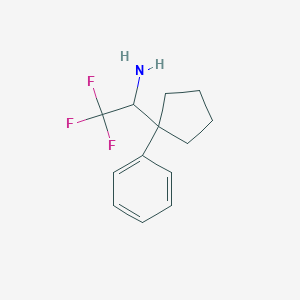
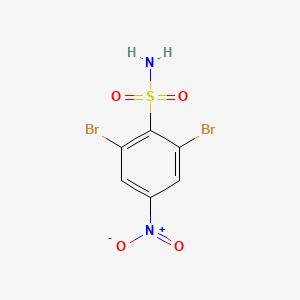
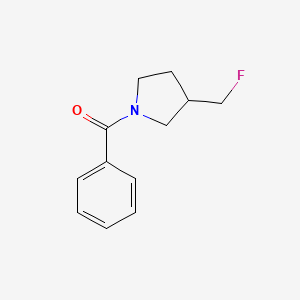
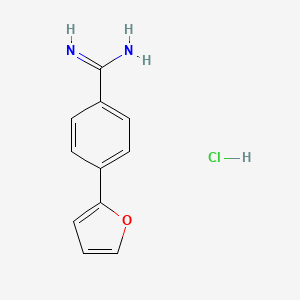
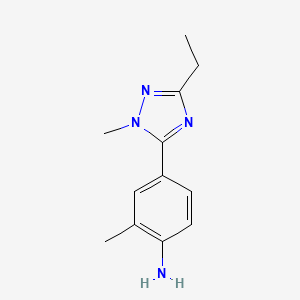
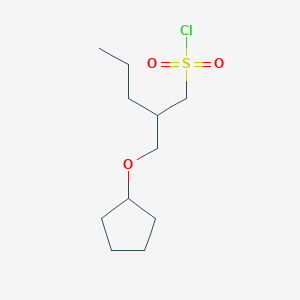

![1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclohexane-1-carboxylic acid](/img/structure/B15324661.png)
